![molecular formula C16H14F5N3O B7636836 N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide, also known as DFEPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFEPA is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, leading to decreased phosphorylation of its substrates. CK2 is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, this compound leads to decreased cell proliferation, increased apoptosis, and decreased phosphorylation of tau protein.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various diseases. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to decrease tau phosphorylation and improve cognitive function. In infectious diseases, this compound has been shown to decrease viral replication and improve viral clearance.
実験室実験の利点と制限
N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit CK2 activity in vivo, and its low toxicity. However, this compound also has some limitations, including its low solubility in water and its potential off-target effects on other kinases.
将来の方向性
For N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide research include the development of more potent and selective CK2 inhibitors, the investigation of the combination of this compound with other therapies, and the evaluation of its safety and efficacy in clinical trials. Additionally, the role of CK2 in other diseases, such as inflammation and metabolic disorders, should be further investigated to identify new therapeutic targets for this compound.
合成法
N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide can be synthesized by a multistep process involving the reaction of 2,6-difluoroaniline with ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, followed by reduction and acylation steps. The final product is obtained after purification through column chromatography and recrystallization.
科学的研究の応用
N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer, CK2 is overexpressed, leading to increased cell proliferation, survival, and resistance to chemotherapy. This compound has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. In neurodegenerative disorders, CK2 is involved in the phosphorylation of tau protein, leading to the formation of neurofibrillary tangles. This compound has been shown to inhibit CK2 activity, leading to decreased tau phosphorylation and neuroprotection. In infectious diseases, CK2 is involved in the replication of viruses, including HIV and HCV. This compound has been shown to inhibit CK2 activity, leading to decreased viral replication.
特性
IUPAC Name |
N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F5N3O/c1-2-24(13-7-6-10(8-22-13)16(19,20)21)9-14(25)23-15-11(17)4-3-5-12(15)18/h3-8H,2,9H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXLNQMNUIGYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC=C1F)F)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)


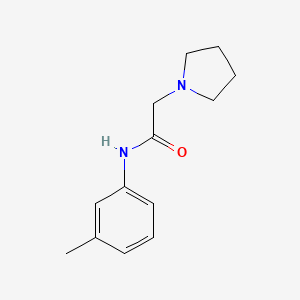
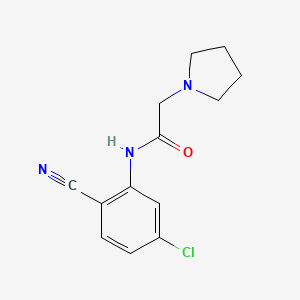
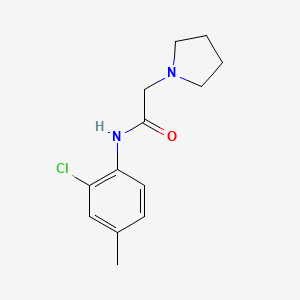
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B7636807.png)
![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)

![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
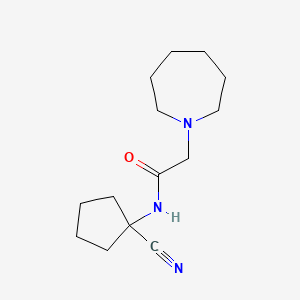
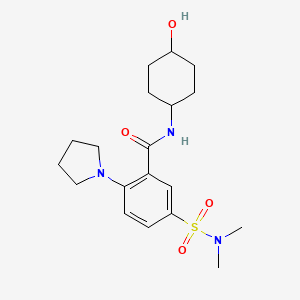
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)